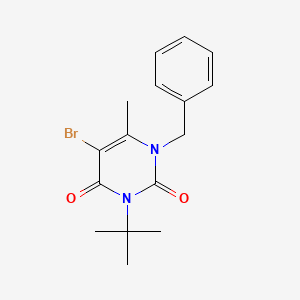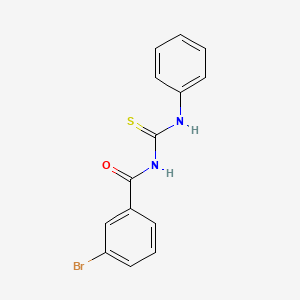
N-(1-acetyl-2-chloro-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-2-chloro-1H-indol-3-yl)acetamide, commonly known as indole-3-acetamide (IAM), is a synthetic compound that has been widely used in scientific research due to its unique properties. IAM is a derivative of the naturally occurring plant hormone indole-3-acetic acid (IAA) and has been shown to have similar physiological effects in plants. IAM has also been found to have potential applications in the field of medicine and drug development.
Mécanisme D'action
The mechanism of action of N-(1-acetyl-2-chloro-1H-indol-3-yl)acetamide is not fully understood, but it is believed to act through the activation of specific signaling pathways in cells. This compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth and differentiation. This compound has also been found to activate the nuclear factor-kappa B (NF-kB) pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in plants and animals. In plants, this compound has been found to stimulate the production of auxins, which are hormones that regulate plant growth and development. This compound has also been found to increase the activity of antioxidant enzymes, which protect plants from oxidative stress.
In animals, this compound has been shown to have anti-inflammatory and anti-tumor effects. This compound has also been found to protect neurons from oxidative stress and reduce the production of reactive oxygen species (ROS). Additionally, this compound has been shown to enhance the activity of certain enzymes involved in the metabolism of drugs and toxins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-acetyl-2-chloro-1H-indol-3-yl)acetamide in lab experiments is its ability to mimic the effects of natural plant hormones. This makes this compound a valuable tool for studying plant growth and development. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in research.
However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, this compound can be unstable in certain conditions, such as high temperatures or acidic environments.
Orientations Futures
There are many potential future directions for research on N-(1-acetyl-2-chloro-1H-indol-3-yl)acetamide. One area of interest is the development of new drugs based on the anti-inflammatory and anti-tumor properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and drug development.
Another area of interest is the use of this compound in agriculture. This compound has been shown to have potential applications in plant propagation and stress tolerance, which could be valuable for improving crop yields and sustainability.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has potential applications in plant growth regulation, medicine, and drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
N-(1-acetyl-2-chloro-1H-indol-3-yl)acetamide can be synthesized through a variety of methods, including the reaction of indole-3-acetic acid with acetic anhydride and thionyl chloride. Another common method involves the reaction of indole-3-acetonitrile with acetyl chloride and aluminum chloride. The resulting product is then purified through various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(1-acetyl-2-chloro-1H-indol-3-yl)acetamide has been extensively studied for its various applications in scientific research. One of the most common uses of this compound is as a plant growth regulator. This compound has been shown to promote root growth and enhance plant resistance to stress factors such as drought and salinity. This compound has also been found to induce the formation of adventitious roots in plant cuttings, making it a valuable tool for plant propagation.
This compound has also been studied for its potential applications in medicine and drug development. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(1-acetyl-2-chloroindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7(16)14-11-9-5-3-4-6-10(9)15(8(2)17)12(11)13/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVRWJPHJGBMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N(C2=CC=CC=C21)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5714451.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714476.png)


![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)


![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5714545.png)
![1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5714553.png)
